
2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine ring with a trifluoromethyl group and a methoxy group attached to an azetidine ring. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A variety of azetidinone and pyrazine derivatives have been synthesized and investigated for their antimicrobial properties. For instance, azetidin-2-one containing pyrazoline derivatives have demonstrated significant antimicrobial activity, suggesting their potential use in the development of new antibacterial and antifungal agents. These compounds are synthesized through various chemical reactions, including the reaction of azetidin-2-ones with hydrazine hydrate and other agents, to produce derivatives with promising antibacterial and antifungal activities (Shailesh et al., 2012; Ayyash & Habeeb, 2019).
Synthesis and Biological Evaluation
The synthesis of novel compounds incorporating the azetidinone and pyrazine structures has also been explored for biological evaluation beyond antimicrobial activity. These studies aim to develop new pharmaceuticals with potential therapeutic applications. The synthesized compounds are characterized using spectroscopic methods and evaluated for various biological activities, including antibacterial, antifungal, anti-inflammatory, analgesic, and anticonvulsant activities, indicating the broad potential of these compounds in medicinal chemistry (El-Sawy et al., 2014; Martins et al., 2013).
Synthesis and Properties Exploration
Research has also focused on the synthesis and exploration of the properties of trifluoromethylazoles, including studies on the pKa of acidic and basic trifluoromethyl heterocycles. These studies contribute to a deeper understanding of the chemical behavior of these compounds, facilitating their application in various scientific and industrial fields, such as the development of pH-sensitive materials for biological applications (Jones et al., 1996).
Propiedades
IUPAC Name |
2-chloro-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-17-8(9(11,12)13)4-16(5-8)7-6(10)14-2-3-15-7/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEPPSXHEPVKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C2=NC=CN=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


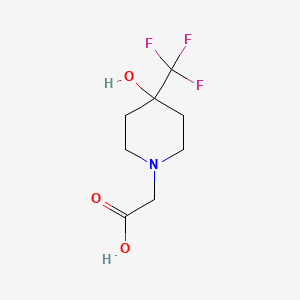


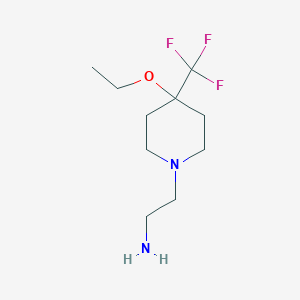

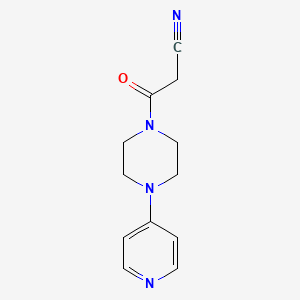

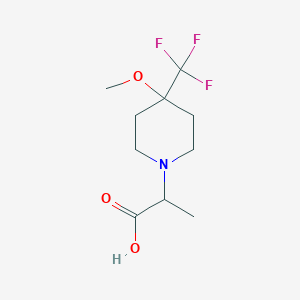
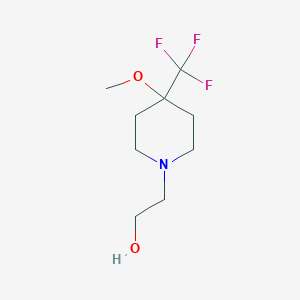
![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1477463.png)
![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477466.png)

![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477468.png)

